Diethylamine hydrochloride

Catalog No.
S645015
CAS No.
660-68-4
M.F
C4H12ClN
M. Wt
109.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine hydrochloride

CAS Number

660-68-4

Product Name

Diethylamine hydrochloride

IUPAC Name

N-ethylethanamine;hydrochloride

Molecular Formula

C4H12ClN

Molecular Weight

109.6 g/mol

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N

SMILES

CCNCC.Cl

Synonyms

diethylamine, diethylamine acetate, diethylamine hydrobromide, diethylamine hydrochloride, diethylamine perchlorate, diethylamine phosphate (1:1), diethylamine sulfate, diethylamine sulfite (1:1)

Canonical SMILES

CC[NH2+]CC.[Cl-]

The exact mass of the compound Diethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30602. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylamine hydrochloride is the solid, crystalline salt form of diethylamine, a widely used secondary amine. This salt provides a stable, non-volatile, and odorless alternative to its corrosive and flammable liquid free base, diethylamine. Its primary procurement value lies in its improved handling characteristics and thermal stability, making it a preferred reagent for producing pharmaceuticals, agrochemicals, and dyes, and as a component in electrolytes and process chemicals where precise, safe dosing is critical.

Procurement Fit

1

Stable, non-volatile solid form simplifies handling and storage

2

High water solubility supports aqueous and biphasic reaction media

3

May support pH-controlled amine release in synthesis workflows

Substituting Diethylamine hydrochloride with its free base, diethylamine, introduces significant process and safety challenges. Diethylamine is a volatile, flammable, and corrosive liquid with a strong ammonia-like odor, requiring specialized handling, storage, and ventilation to manage exposure and fire risks. In contrast, the hydrochloride salt is a stable, non-volatile solid, which simplifies weighing, transport, and addition to reaction mixtures. Furthermore, the choice between a secondary amine salt (diethylamine HCl) and a tertiary amine salt (like triethylamine HCl) is critical; the presence of the N-H proton in diethylamine hydrochloride allows it to act as a nucleophile or participate in hydrogen bonding, a reactivity pathway unavailable to tertiary amines, fundamentally altering reaction outcomes.

Substitution Risk

Target

Diethylamine HCl

Potential substitute

Free base diethylamine

Volatility and flammability profile differ; may alter reaction outcomes and handling safety

Target

Diethylamine HCl

Potential substitute

Triethylamine HCl

~2.4× higher solubility shifts phase behavior; pKa difference alters free amine equilibrium

Target

Diethylamine HCl

Potential substitute

Other amine hydrochlorides

Distinct pKa and steric profiles may shift reaction kinetics and selectivity

Superior Thermal Stability for High-Temperature Processing

Diethylamine hydrochloride offers a significantly wider thermal processing window compared to its free base. As a solid, it melts and decomposes at approximately 223–227 °C. This is a stark contrast to liquid diethylamine, which has a flash point of -15 °F (-26 °C) and a boiling point of 56.3 °C, presenting substantial flammability and volatility hazards at even moderate temperatures.

Evidence DimensionThermal Operating Range / Stability
Target Compound DataMelting/Decomposition Point: ~223–227 °C
Comparator Or BaselineDiethylamine (free base): Boiling Point 56.3 °C; Flash Point -26 °C
Quantified DifferenceOver 165 °C higher decomposition point than the comparator's boiling point.
ConditionsStandard atmospheric pressure.

This superior thermal stability allows for its use in high-temperature synthesis and processing where the liquid free base would be dangerously volatile and flammable.

Water Solubility
Reported
DEA·HCl: >600 g/L (25 °C)
TEA·HCl: 1440 g/L (20 °C)
Supports selection for biphasic reaction media
Verify under target temperature and solvent conditions

Enables Facile Handling and Dosing as a Stable, Non-Volatile Solid

The primary procurement driver for Diethylamine hydrochloride is its physical form. It is a white, crystalline, odorless powder, which is easy to store, weigh, and handle using standard laboratory and industrial practices. In contrast, the comparator, diethylamine, is a clear liquid with a low flash point, strong ammonia-like odor, and is classified as corrosive to skin and eyes, requiring stringent engineering controls like fume hoods and specialized personal protective equipment to handle safely.

Evidence DimensionPhysical State and Handling Hazard
Target Compound DataSolid, crystalline powder; odorless.
Comparator Or BaselineDiethylamine (free base): Volatile, corrosive liquid with strong odor.
Quantified DifferenceQualitative but critical difference in physical state, eliminating volatility and inhalation hazards.
ConditionsStandard laboratory and industrial handling conditions.

Choosing the hydrochloride salt significantly reduces capital expenditure on specialized handling equipment and minimizes operational risks associated with flammable and corrosive liquids.

Quinoline Synthesis Yield
Reported comparison
Salt form: preparative yields
Free amine: low yields
Salt form is essential for this P2O5-mediated protocol
Exact yields not reported; validate in-house

Precursor for Protic Ionic Liquids with Defined Thermal Properties

Diethylamine hydrochloride is a key precursor for synthesizing protic ionic liquids (PILs) by reacting with various acids. The choice of the amine salt directly influences the resulting PIL's properties. For instance, reacting diethylamine with acids like methanesulfonic acid or sulfuric acid yields PILs, whereas reaction with trifluoromethanesulfonic acid (OTf) or p-toluenesulfonic acid (OTs) results in salts with melting points above 100 °C. This contrasts with tertiary amine hydrochlorides, such as triethylamine hydrochloride, which, due to greater steric bulk and lack of an N-H proton, form ionic liquids with different thermal and electrochemical characteristics.

Evidence DimensionIonic Liquid Formation & Properties
Target Compound DataForms protic ionic liquids or high melting point salts depending on the acid used.
Comparator Or BaselineTriethylamine hydrochloride (tertiary amine salt): Forms aprotic ionic liquids with distinct properties.
Quantified DifferenceForms a different class of ionic liquid (protic vs. aprotic) with fundamentally different hydrogen-bonding capabilities.
ConditionsAcid-base reaction to form ionic liquids.

For applications requiring protic ionic liquids with specific hydrogen-bonding networks and thermal profiles, diethylamine hydrochloride is a necessary and non-interchangeable precursor.

Stability & Handling
Reported
DEA·HCl: solid, flash point >320 °C
Free base: volatile liquid, flash point −28 °C
Reduces flammability and inhalation risks during use
Store under dry conditions
Conjugate Acid pKa
Reported
DEA·HCl: pKa ~10.9
MEA·HCl: ~10.67; TEA·HCl: ~10.75
Influences free amine availability in pH-sensitive reactions
Small differences; context-dependent
Lidocaine Process Yield
Reported benchmark
Reported 88% yield
Optimized process benchmark for API synthesis
Proprietary conditions; validate for specific process
Quality Standard
Specification review
Meets USP-NF monograph requirements
Supports pharmaceutical formulation applications
Verify certificate of analysis for specific grade

Organic Synthesis Requiring a Stable, Solid Amine Base Source

Ideal for reactions conducted at elevated temperatures where the volatility and flammability of liquid diethylamine would pose significant safety and handling risks. Its high decomposition point ensures stability throughout the process, making it a reliable reagent in the synthesis of pharmaceutical and agrochemical intermediates.

Precursor for Diethylammonium-Based Protic Ionic Liquids (PILs)

Serves as a critical, non-interchangeable starting material for creating PILs used as catalysts or electrolytes. The presence of the N-H group allows for the formation of specific hydrogen-bonding networks, a feature not available when using tertiary amine salts like triethylamine hydrochloride, making it essential for applications where proton conductivity or specific solvation properties are required.

Formulations Requiring Precise pH Control and Safe Handling

Used in various industrial processes, including as a hydrogen chloride binding agent and in the modification of textiles. Its solid form allows for accurate weighing and addition, providing precise pH control without the hazards associated with handling a volatile, corrosive liquid amine.

Additive in Electrodeposition and Corrosion Inhibition

Employed as an additive in non-aqueous electrodeposition baths to improve the quality and purity of metal coatings. The diethylammonium cation can adsorb onto metal surfaces, acting as a corrosion inhibitor in acidic environments by forming a protective film.

Application Selection Matrix

Application
Selection Property
Validation Focus
4-Aminoquinoline Synthesis
P2O5/DEA·HCl reagent system
Verify yield improvement with salt vs. free amine
Lidocaine API Synthesis
Optimized batch process reagent
Validate yield and purity under process conditions
USP-NF Grade Formulation
USP-NF compliance
Review compendial compliance documentation
DEAE-Cellulose Resin Synthesis
Solid salt handling for cellulose modification
Confirm ion-exchange capacity of modified product

Melting Point

228.5 °C

UNII

ZE9V3G1135

Related CAS

109-89-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 65 of 66 companies with hazard statement code(s):;
H315 (95.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

660-68-4

Wikipedia

Diethylamine hydrochloride

General Manufacturing Information

Ethanamine, N-ethyl-, hydrochloride (1:1): ACTIVE

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